molecular formula C23H24N6O3 B2588132 2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899980-98-4

2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2588132
CAS No.: 899980-98-4
M. Wt: 432.484
InChI Key: KISOBFBTUANYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrobenzamide core, a pyridazinyl group, and a methylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nitrobenzamide Core: This step involves the nitration of a suitable benzamide precursor under controlled conditions using nitric acid and sulfuric acid.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a coupling reaction with a halogenated pyridazine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Attachment of the Methylpiperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine is introduced to the pyridazinyl intermediate, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-16-19(7-4-8-21(16)29(31)32)23(30)24-18-6-3-5-17(15-18)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOBFBTUANYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.